Casticin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: La casticin se utiliza como compuesto modelo para estudiar la química de los flavonoides y sus interacciones con otras moléculas.

Mecanismo De Acción

La casticin ejerce sus efectos a través de varios objetivos y vías moleculares:

Inducción de Apoptosis: La this compound induce la apoptosis en las células cancerosas a través de la activación de las caspasas y la vía mitocondrial.

Arresto del Ciclo Celular: Provoca el arresto del ciclo celular en la fase G2/M, inhibiendo la proliferación celular.

Vías de Señalización: La this compound impacta vías de señalización clave como PI3K/Akt, NF-κB, STAT3 y FOXO3a/FoxM1, lo que lleva a la inhibición del crecimiento y la supervivencia de las células cancerosas.

Análisis Bioquímico

Biochemical Properties

Casticin is a methoxylated flavonol, meaning the core flavonoid structure has methyl groups attached . It has been shown to have anti-inflammatory, antioxidant, and antineoplastic activities . The antineoplastic potential of this compound has attracted the attention of the scientific community for its ability to target multiple cancer pathways .

Cellular Effects

This compound has been found to significantly inhibit cell proliferation in a dose- and time-dependent manner . It induces apoptosis and cell cycle arrest in various types of cancer cells, including breast, bladder, oral, lung, leukemia, and hepatocellular carcinomas . This compound counteracts cancer progression through the induction of apoptosis, cell cycle arrest, and metastasis arrest, acting on several pathways that are generally dysregulated in different types of cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit invasion, migration, and proliferation and induce apoptosis (this compound-induced, ROS-mediated, and mitochondrial-dependent) and cell cycle arrest (G0/G1, G2/M, etc.) through different signaling pathways, namely the PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1 pathways . It also acts as a topoisomerase IIα inhibitor, DNA methylase 1 inhibitor, and an upregulator of the onco-suppressive miR-338-3p .

Temporal Effects in Laboratory Settings

The effects of this compound on tumor growth have been observed over time in laboratory settings . It has been found to have better inhibitory activity in HepG2 and MCF-7 cells than free this compound . Cellular uptake of the this compound displayed a time-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has been found to inhibit the growth of xenograft tumors of human oral cancer SCC-4 cells . The inhibitory effect of this compound on tumor growth was found to be dose-dependent .

Metabolic Pathways

This compound affects diverse oncogenic pathways, such as the MAPK, NF-κB, and PI3K/Akt pathways, through the modulation of various proteins . It increases ROS generation through the enhancement of Bax proteins and the decrease of Bcl proteins and inhibits cell division cycles (cdc25c and cdc2) and cyclins (B1) to induce cell cycle arrest .

Transport and Distribution

It has been found that this compound can be transported and distributed within cells in a time-dependent manner .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La casticin se puede sintetizar a través de varios métodos, incluida la extracción de fuentes vegetales como Vitex trifolia. El proceso normalmente implica agregar materia prima de fructus viticis triturada a etanol, seguido de extracción ultrasónica y concentración .

Métodos de Producción Industrial: En entornos industriales, la this compound a menudo se prepara utilizando técnicas avanzadas como la estabilización de nanoemulsiones. Este método implica encapsular la this compound en una nanoemulsión estabilizada por conjugados de aislado de proteína de suero de leche de Maillard, lo que mejora su estabilidad y biodisponibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La casticin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo y metoxi.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o agentes alquilantes.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden tener diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

La casticin es única entre los flavonoides debido a su estructura específica y su amplia gama de actividades biológicas. Los compuestos similares incluyen:

Quercetina: Otro flavonoide con propiedades antioxidantes y anticancerígenas.

Kaempferol: Conocido por sus efectos antiinflamatorios y anticancerígenos.

Luteolina: Exhibe actividades antiinflamatorias, antioxidantes y anticancerígenas.

En comparación con estos compuestos, la this compound ha mostrado un espectro más amplio de efectos terapéuticos, particularmente en su capacidad para inducir la apoptosis e inhibir la proliferación de células cancerosas a través de múltiples vías de señalización .

Actividad Biológica

Casticin, a flavonoid primarily derived from the fruit of Vitex agnus-castus (chaste tree), has garnered significant attention in recent years due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and supporting research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects, particularly in cancer treatment. Key mechanisms include:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways. Studies have shown that it can increase the expression of pro-apoptotic proteins and decrease anti-apoptotic factors, leading to enhanced apoptosis in various cancer types such as breast and liver cancer .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at different phases, particularly G1 and G2/M phases. This is achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Inhibition of Metastasis : this compound has demonstrated the ability to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. By blocking this transition, this compound reduces the invasive potential of cancer cells .

-

Targeting Signaling Pathways : Research indicates that this compound inhibits key signaling pathways involved in cancer progression, including:

- PI3K/Akt Pathway : Inhibition of this pathway prevents cell survival and promotes apoptosis .

- Topoisomerase IIα Inhibition : this compound acts as a topoisomerase IIα inhibitor, disrupting DNA replication in cancer cells .

- DNA Methylation Modulation : It has been shown to decrease the activity of DNA methyltransferases, leading to hypomethylation of tumor suppressor genes .

Effects on Different Cancer Types

This compound's anticancer properties have been investigated across various types of cancer. The following table summarizes key findings:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Bladder Cancer Study : Huang et al. demonstrated that this compound significantly decreased the viability of TSGH-8301 bladder cancer cells through DNA damage induction. After 48 hours, this compound treatment led to increased levels of phosphorylated ATM and ATR proteins, indicating activation of DNA damage response pathways .

- Xenograft Models : In a study involving SCC-4 oral squamous cell carcinoma xenografts, this compound treatment resulted in a significant reduction in tumor volume by approximately 50% compared to control groups. The study concluded that this compound effectively inhibits tumor growth through multiple mechanisms, warranting further investigation into its clinical applications .

- Gastric Cancer Research : Yang et al. reported that this compound treatment resulted in a significant decrease in promoter methylation levels for the RECK gene in gastric cancer cells, suggesting its potential role as an epigenetic modifier in cancer therapy .

Propiedades

IUPAC Name |

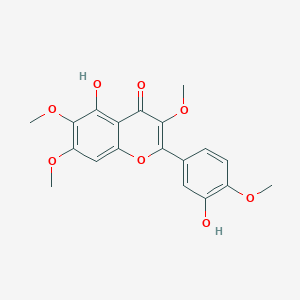

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQLSMYMOKWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197326 | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-91-4 | |

| Record name | Casticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of casticin and how does it interact with them?

A1: this compound demonstrates its anticancer effects by interacting with various molecular targets and signaling pathways:

- PI3K/Akt Pathway: this compound inhibits the PI3K/Akt signaling pathway [, , , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. This compound's inhibitory effect on this pathway contributes to its antitumor activity.

- NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway [, , , , ]. NF-κB is a transcription factor involved in inflammation, cell survival, and tumor progression. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and inhibits cancer cell growth and metastasis.

- Mitochondrial Pathways: this compound induces apoptosis, a form of programmed cell death, in cancer cells through mitochondrial pathways [, , ]. It achieves this by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, and activating caspases, the executioner proteins of apoptosis.

- Cell Cycle Arrest: this compound induces cell cycle arrest at various phases, primarily G2/M [, , ], preventing cancer cells from dividing and proliferating. This arrest is mediated through modulation of cell cycle regulatory proteins like p53, p21, and cyclins.

- Matrix Metalloproteinases (MMPs): this compound inhibits the activity and expression of MMPs, particularly MMP-2 and MMP-9 [, ]. MMPs are enzymes involved in the breakdown of the extracellular matrix, a crucial process in tumor invasion and metastasis. By inhibiting MMPs, this compound limits the spread of cancer cells.

- FOXO3a Activation: this compound activates the transcription factor FOXO3a []. FOXO3a plays a role in tumor suppression by promoting cell cycle arrest, DNA repair, and apoptosis. Its activation by this compound contributes to the compound's anticancer effects.

- Other Targets: Recent research suggests this compound might act as a topoisomerase IIα inhibitor []. Topoisomerase IIα is an enzyme essential for DNA replication and is often targeted in cancer therapy. Further studies are needed to fully understand this interaction.

Q2: What types of cancers have shown sensitivity to this compound in preclinical studies?

A2: In vitro and in vivo studies have demonstrated this compound's anticancer activity against various cancer cell lines, including:

- Prostate cancer [, ]

- Melanoma [, ]

- Breast cancer [, ]

- Hepatocellular carcinoma [, ]

- Acute myeloid leukemia [, ]

- Ovarian cancer []

- Gastric cancer []

- Glioblastoma []

- Lung cancer [, ]

- Oral cancer [, ]

- Cervical cancer [, ]

- Bladder cancer []

- Pancreatic cancer []

- Esophageal squamous cell carcinoma []

Q3: How does this compound affect tumor growth and metastasis?

A3: this compound inhibits tumor growth by inducing apoptosis, arresting cell cycle progression, and suppressing angiogenesis [, , , , ]. It further attenuates metastasis by inhibiting cell migration, invasion, and adhesion, along with reducing MMP activity [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H22O8, and its molecular weight is 390.38 g/mol.

Q5: Are there spectroscopic data available for this compound?

A6: Yes, spectroscopic data, including Infrared (IR) spectroscopy, are available for this compound identification [, ].

Q6: What is known about the stability of this compound?

A7: While detailed stability studies are limited, this compound's encapsulation in nanoemulsions using whey protein-lactose conjugate improved its storage stability []. This suggests that appropriate formulation strategies are crucial for maintaining this compound's stability.

Q7: Are there specific formulation strategies being explored to enhance this compound's delivery and bioavailability?

A8: Yes, nanoemulsions stabilized by whey protein-lactose conjugate have shown promise in enhancing this compound's cellular uptake and bioavailability, leading to improved anticancer efficacy in vitro [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.